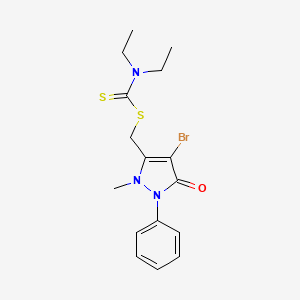
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate is a useful research compound. Its molecular formula is C16H20BrN3OS2 and its molecular weight is 414.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate is a synthetic derivative with potential biological activities. Its unique structure suggests various interactions with biological systems, making it a candidate for medicinal chemistry research.
- Molecular Formula: C16H20BrN3OS2
- Molecular Weight: 414.38 g/mol
- CAS Number: 1024232-73-2
- Density: 1.56 g/cm³ (predicted)
- Boiling Point: 607.7 °C (predicted)
Research indicates that this compound may exhibit various biological activities through its interaction with specific biological targets. The presence of the pyrazole ring and carbamodithioate moiety suggests potential enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazoles have shown activity against various bacterial strains, including Helicobacter pylori, by inhibiting flagellar motility and assembly, which is crucial for bacterial virulence . The specific activity of this compound against H. pylori remains to be fully elucidated, but the structural similarities suggest a potential for similar effects.
Anticancer Potential
Compounds containing pyrazole rings have been investigated for their anticancer properties. A study focusing on the structure–activity relationship (SAR) of various pyrazole derivatives revealed that modifications at specific positions significantly enhance cytotoxicity against cancer cell lines . While direct evidence for the anticancer activity of the target compound is limited, its structural components indicate a promising avenue for further research.
Cytotoxicity and Selectivity
In vitro studies are essential to evaluate the cytotoxicity of this compound against mammalian cell lines. Preliminary assessments should include:
- MTT Assay : To measure cell viability.
- Selectivity Index : To compare cytotoxic effects on cancer cells versus normal cells.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS2/c1-4-19(5-2)16(22)23-11-13-14(17)15(21)20(18(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDDMKCEFRFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














